7-Azido-1-heptanamine

Description

Contextualization within Bifunctional Organic Molecules

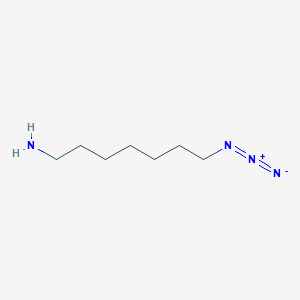

Bifunctional organic molecules, also known as bifunctional crosslinkers, are compounds that possess two distinct reactive functional groups. specificpolymers.com This dual reactivity allows them to form covalent bonds with two different target molecules or surfaces. 7-Azido-1-heptanamine fits this description perfectly, featuring an azide (B81097) group (-N₃) at one end of its seven-carbon chain and a primary amine group (-NH₂) at the other. nih.gov The seven-carbon aliphatic chain provides a flexible spacer, which can be crucial for mitigating steric hindrance between the conjugated molecules.

The utility of bifunctional molecules like this compound lies in their ability to construct more complex molecular architectures. specificpolymers.com They are instrumental in processes such as:

Bioconjugation: The linking of biomolecules, such as proteins, peptides, or nucleic acids, to other molecules. thermofisher.com

Surface Modification: The functionalization of surfaces to alter their properties, for example, to enhance biocompatibility or to immobilize specific molecules. ku.edu

Polymer Synthesis: The creation of block copolymers, dendrimers, and hydrogels with well-defined structures. specificpolymers.com

Strategic Importance of Azide and Primary Amine Functionalities

The strategic value of this compound is derived from the distinct and highly useful reactivity of its azide and primary amine groups. lumiprobe.comnih.govlumiprobe.com

Azide Group (-N₃): The azide group is a key player in "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. lumiprobe.comlumiprobe.com Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable triazole ring. acs.org This reaction is highly specific and can be performed in aqueous environments, making it ideal for modifying biological molecules. lumiprobe.comlumiprobe.com

Primary Amine Group (-NH₂): The primary amine group is a versatile nucleophile that can react with a wide array of electrophilic functional groups. thermofisher.com Common reactions involving primary amines include:

Amide bond formation: Reaction with activated carboxylic acids (e.g., NHS esters) to form stable amide linkages. ku.edunih.gov This is a widely used strategy for labeling proteins and other biomolecules. thermofisher.com

Imine formation: Reaction with aldehydes and ketones to form imines, which can be further reduced to stable secondary amines.

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

The orthogonal reactivity of the azide and amine groups is a significant advantage. This means that one group can be reacted selectively without affecting the other, allowing for a stepwise and controlled approach to conjugation. For instance, the amine can be first reacted with an NHS ester-functionalized molecule, and the resulting product can then be attached to an alkyne-containing molecule via the azide group.

Overview of Research Trajectories for Azido-Alkylamines

Research involving azido-alkylamines, including this compound and similar molecules, is expanding in several key directions:

Development of Novel Bioconjugation Reagents: There is ongoing research to synthesize new azido-alkylamines with varying spacer lengths and properties. For example, incorporating polyethylene (B3416737) glycol (PEG) units into the linker can enhance water solubility and biocompatibility. lumiprobe.comlumiprobe.comlumiprobe.com

Surface Functionalization for Biomedical Applications: Azido-alkylamines are being used to modify the surfaces of materials like silica (B1680970) nanoparticles and glass slides. ku.eduresearchgate.net This allows for the attachment of biomolecules to create biosensors, diagnostic devices, and materials that can interact with biological systems in specific ways.

Drug Delivery Systems: The ability to link different molecules together makes azido-alkylamines valuable in the construction of drug delivery systems. For instance, they can be used to attach a targeting ligand to a drug-carrying nanoparticle, enabling the targeted delivery of the therapeutic agent to specific cells or tissues.

Synthesis of Complex Organic Molecules: In synthetic organic chemistry, azido-alkylamines serve as versatile building blocks for the creation of more complex molecules, including natural products and their analogs. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N4 |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

7-azidoheptan-1-amine |

InChI |

InChI=1S/C7H16N4/c8-6-4-2-1-3-5-7-10-11-9/h1-8H2 |

InChI Key |

VTHWVKRZWJBOTA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN)CCCN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 7 Azido 1 Heptanamine

Reactions Involving the Azide (B81097) Moiety

The azide group (-N₃) of 7-Azido-1-heptanamine is a high-energy, non-nucleophilic functional group that participates in a number of highly selective and efficient reactions. Its primary modes of reactivity include cycloaddition reactions and reductions. These transformations are central to its application as a chemical linker and building block.

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions are cornerstones of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, create only inoffensive byproducts, and are easy to perform. glenresearch.comnih.govsigmaaldrich.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. nih.govwikipedia.org This reaction involves the coupling of an azide, such as the one in this compound, with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction exhibits a massive rate acceleration compared to the uncatalyzed thermal reaction and proceeds under mild, often aqueous, conditions. organic-chemistry.org

The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate. wikipedia.org The use of stabilizing ligands can prevent catalyst disproportionation and protect sensitive substrates. glenresearch.com The CuAAC reaction is highly tolerant of a wide variety of other functional groups, making it exceptionally useful for the modification of complex biomolecules. glenresearch.comorganic-chemistry.org For this compound, this means the azide can be selectively reacted while the primary amine group remains untouched for subsequent modifications.

Table 1: Representative Reactants in CuAAC with this compound

| Reactant Class | Specific Example | Product Type |

|---|---|---|

| Terminal Alkyne | Phenylacetylene | 1,4-Disubstituted 1,2,3-Triazole |

| Propargyl Alcohol | Propargyl alcohol | Triazole with a primary alcohol |

To overcome the cytotoxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.org This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of molecules in living systems. magtech.com.cnrsc.org SPAAC utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a catalyst. nih.govenamine.net The driving force for the reaction is the relief of ring strain in the cyclooctyne upon forming the more stable triazole ring. nih.gov

This compound can be effectively coupled to various cyclooctyne derivatives, such as dibenzocyclooctynes (DBCO or DIBO) or bicyclo[6.1.0]nonyne (BCN). enamine.net These reactions proceed under physiological conditions and, like CuAAC, are highly selective for the azide and alkyne partners, leaving other functional groups, including the amine on this compound, unaffected. wikipedia.orgmagtech.com.cn The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne. nih.gov

Table 2: Common Cyclooctynes for SPAAC Reactions with this compound

| Cyclooctyne Reagent | Abbreviation | Key Feature |

|---|---|---|

| Dibenzocyclooctyne | DBCO | High reactivity and stability. enamine.net |

| 4-Dibenzocyclooctynol | DIBO | Possesses a handle for further functionalization. nih.govenamine.net |

| Bicyclo[6.1.0]nonyne | BCN | Balances high reactivity with a small size. enamine.net |

The term "metal-free click reaction" primarily refers to SPAAC, which avoids the use of a metal catalyst. wikipedia.orgnih.gov This category also includes other reactions like the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes. However, in the context of azide reactivity, SPAAC is the most prominent metal-free click reaction. rsc.org

The key advantage of using metal-free approaches with this compound is biocompatibility. wikipedia.org The absence of a cytotoxic copper catalyst makes these reactions suitable for in vivo and in vitro applications, such as cell-surface labeling, imaging, and drug delivery. rsc.orgnih.gov The reaction between this compound and a strained alkyne like DBCO is rapid, specific, and can be performed in complex biological media without side reactions. baseclick.eu

Discovered by Hermann Staudinger, the Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgchem-station.com This intermediate is versatile and can undergo further transformations. chem-station.com

The most common application of the Staudinger reaction is the Staudinger reduction, a mild and efficient method for converting azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction proceeds in two steps: first, the formation of the iminophosphorane, followed by its hydrolysis with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.org

R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

This method is highly chemoselective and tolerates many functional groups that are sensitive to harsher reducing agents like metal hydrides or catalytic hydrogenation. organic-chemistry.orgresearchgate.net Applying the Staudinger reduction to this compound provides a straightforward route to synthesize 1,7-diaminoheptane, a useful symmetrical diamine linker. nih.gov The reaction is typically high-yielding and clean, though the removal of the triphenylphosphine oxide byproduct can sometimes be challenging. researchgate.net

Table 3: Staudinger Reduction of this compound

| Substrate | Reagents | Product | Byproduct |

|---|

Staudinger Reaction and Derivatization

Staudinger Ligation for Bioconjugation

The Staudinger ligation is a highly specific and bio-orthogonal reaction that covalently links molecules, one bearing an azide and the other a specifically engineered phosphine. thermofisher.com This reaction has become a cornerstone of bioconjugation, allowing for the precise labeling and modification of biomolecules in complex biological systems. acs.orgbiosyn.com

In the context of this compound, the azide group readily participates in the Staudinger ligation. The reaction is initiated by the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide. This is followed by the loss of dinitrogen gas (N₂) to form an aza-ylide intermediate. In the classic Staudinger reaction, this intermediate would be hydrolyzed to a primary amine and a phosphine oxide. However, the Staudinger ligation utilizes a phosphine reagent containing an electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom. thermofisher.com This trap intercepts the aza-ylide through an intramolecular cyclization, ultimately leading to the formation of a stable amide bond and the corresponding phosphine oxide.

The bio-orthogonal nature of the Staudinger ligation is a key advantage; neither the azide nor the phosphine functionality is typically found in biological systems, preventing cross-reactivity with native functional groups. nih.gov This allows for the chemoselective modification of biomolecules, such as proteins, glycans, and nucleic acids, that have been metabolically or synthetically functionalized with an azide group. acs.orgbiosyn.com this compound can serve as a linker, introducing a primary amine for further functionalization after the ligation event.

Table 1: Staudinger Ligation of this compound

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|

Rearrangement Reactions

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concurrent loss of nitrogen gas. allen.innih.govwikipedia.org This reaction is a powerful method for converting carboxylic acids into primary amines, urethanes, or ureas, as the isocyanate intermediate is highly reactive towards various nucleophiles. nih.govbyjus.com

While this compound itself does not undergo the Curtius rearrangement directly, its primary amine functionality can be used as a handle to generate the necessary acyl azide precursor. This multi-step pathway would involve:

Acylation of the amine: The primary amine of this compound is first acylated by reacting it with a dicarboxylic acid or a derivative, forming an amide bond and leaving a terminal carboxylic acid.

Formation of the acyl azide: The newly introduced carboxylic acid is then converted into an acyl azide. This can be achieved through various methods, such as reaction with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. nih.gov

Rearrangement: Upon heating, the resulting acyl azide undergoes the Curtius rearrangement. The mechanism is believed to be a concerted process where the R-group migrates from the carbonyl carbon to the nitrogen as nitrogen gas is expelled. wikipedia.org This rearrangement occurs with complete retention of the migrating group's stereochemistry. nih.gov

Trapping the isocyanate: The resulting isocyanate can be trapped with various nucleophiles. For instance, reaction with water leads to a carbamic acid which decarboxylates to form a new primary amine. byjus.com Reaction with an alcohol yields a carbamate (B1207046) (urethane). nih.gov

This pathway demonstrates how the two functional groups of this compound can be used sequentially to construct more complex molecular architectures.

Other Azide-Based Transformations (e.g., Aza-Wittig Reaction)

The azide group of this compound can also participate in the Aza-Wittig reaction, a process analogous to the standard Wittig reaction used for alkene synthesis. wikipedia.orgnih.gov The Aza-Wittig reaction converts carbonyl compounds into imines. wikipedia.orgchem-station.com

The reaction sequence begins with the formation of an iminophosphorane (an aza-ylide), which is the key reagent for the Aza-Wittig reaction. This is achieved through a Staudinger reaction, where the azide of this compound reacts with a phosphine, such as triphenylphosphine, to produce the iminophosphorane and nitrogen gas. chem-station.com

This iminophosphorane can then react with an aldehyde or a ketone. The mechanism involves a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating a phosphine oxide (e.g., triphenylphosphine oxide), a thermodynamically stable byproduct, to yield the final imine product. wikipedia.org This reaction can often be performed as a one-pot, three-component reaction involving the azide, the phosphine, and the carbonyl compound. rsc.org

Table 2: Aza-Wittig Reaction with this compound

| Step | Reactants | Intermediate/Product | Byproduct |

|---|---|---|---|

| 1. Iminophosphorane Formation | This compound, Triphenylphosphine | Iminophosphorane | Nitrogen Gas (N₂) |

| 2. Imine Formation | Iminophosphorane, Aldehyde or Ketone | Imine | Triphenylphosphine oxide |

Reactions Involving the Primary Amine Moiety

The primary amine group in this compound is a versatile nucleophile and base, allowing for a wide array of chemical modifications while preserving the azide functionality for subsequent reactions.

The primary amine of this compound readily undergoes acylation to form stable amide bonds. This is one of the most common transformations for primary amines. testbook.com The reaction can be carried out with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids.

With Acyl Chlorides/Anhydrides: Acyl chlorides and anhydrides are highly reactive acylating agents that react rapidly with the primary amine. libretexts.orgyoutube.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction. testbook.com

With Carboxylic Acids: Direct condensation of carboxylic acids with amines to form amides requires the removal of water and often necessitates activating agents or catalysts. nih.govresearchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate this coupling. Alternatively, boron-based or metal-based catalysts can promote the reaction under milder conditions. acs.orgorganic-chemistry.org

This chemoselective acylation allows for the introduction of a wide variety of functional groups onto the amine end of the molecule, while the azide remains available for orthogonal chemistries like click reactions or the Staudinger ligation. acs.org

The nitrogen atom of the primary amine in this compound can be alkylated to form secondary or tertiary amines.

Direct Alkylation: The reaction of the primary amine with alkyl halides (e.g., alkyl bromides or iodides) is a direct method for N-alkylation. wikipedia.orgfishersci.co.uk This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. However, a significant drawback of direct alkylation is the potential for overalkylation. libretexts.orgmasterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com Achieving selective monoalkylation can be challenging. libretexts.org

Reductive Amination: Reductive amination, also known as reductive alkylation, is a more controlled and widely used method for the synthesis of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This one-pot procedure involves two main steps:

Imine Formation: The primary amine of this compound first condenses with an aldehyde or a ketone to form an imine intermediate. wikipedia.orgjove.com This reaction is typically reversible and is often favored by removing the water that is formed.

Reduction: The imine is then reduced in situ to the corresponding secondary amine. jove.com This is achieved using a selective reducing agent that reduces the imine C=N bond but does not reduce the starting carbonyl compound. jove.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comjove.com

Reductive amination effectively avoids the problem of overalkylation, making it a superior strategy for preparing secondary amines from this compound. masterorganicchemistry.comfrontiersin.org

Table 3: Comparison of Alkylation Strategies for the Amine Moiety

| Method | Reactants | Product(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | This compound, Alkyl Halide | Mixture of secondary amine, tertiary amine, and quaternary ammonium salt | Simple, one-step process | Poor selectivity, overalkylation is common |

| Reductive Amination | this compound, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary amine | High selectivity for monoalkylation, avoids overalkylation | Two-step, one-pot procedure |

Formation of Schiff Bases and Imines

The primary amine group of this compound serves as a versatile functional handle for a variety of chemical transformations, most notably the formation of imines, commonly known as Schiff bases. This reaction occurs through the condensation of the primary amine with an aldehyde or a ketone. The reaction is a well-established method for forming a carbon-nitrogen double bond (C=N) and proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. jocpr.comwjpsonline.com

The initial step involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine. researchgate.net The second, and typically rate-determining, step is the elimination of a water molecule from the carbinolamine to form the stable imine product. wjpsonline.com

This dehydration step is generally catalyzed by either acid or base. wjpsonline.com However, for optimal Schiff base formation, the reaction is best conducted under mildly acidic conditions (typically around pH 5). pnas.org If the pH is too low (highly acidic), the amine reactant becomes protonated, losing its nucleophilicity and inhibiting the initial addition step. Conversely, if the pH is too high (basic), there is insufficient acid to protonate the hydroxyl group of the carbinolamine, making it a poor leaving group and slowing the dehydration step. pnas.org

The general reaction can be summarized as follows:

Step 1: Nucleophilic Addition N₃-(CH₂)₇-NH₂ + R-CHO ⇌ N₃-(CH₂)₇-NH-CH(OH)-R (this compound + Aldehyde ⇌ Carbinolamine Intermediate)

Step 2: Dehydration (Acid-Catalyzed) N₃-(CH₂)₇-NH-CH(OH)-R + H⁺ ⇌ N₃-(CH₂)₇-NH-CH(OH₂⁺)-R → N₃-(CH₂)₇-N=CH-R + H₂O + H⁺ (Carbinolamine Intermediate → Schiff Base)

While specific studies detailing the synthesis of Schiff bases directly from this compound are not prevalent in the reviewed literature, the reactivity of its primary alkylamine group is well-understood and analogous to similar primary amines. For instance, kinetic studies on the formation of Schiff bases from other primary amines, such as n-hexylamine, provide insight into the expected reaction parameters. researchgate.net

| Reactant Pair | Solvent | Temperature Range | Kinetic Order | Reference |

|---|---|---|---|---|

| Salicylaldehyde (B1680747) and Aniline (B41778) | Ethanol (B145695) | 303 - 318 K | Second-order overall (First-order in each reactant) | jocpr.com |

| Pyridoxal 5′-phosphate and n-Hexylamine | Ethanol/Water mixtures | Not specified | pH-dependent | researchgate.net |

Reaction Mechanisms and Kinetic Studies

The distinct reaction pathways available to the amine and azide groups of this compound are governed by fundamentally different mechanisms and exhibit disparate kinetics.

Mechanism of Schiff Base Formation: As detailed in section 3.2.3, the formation of an imine is a reversible, two-step process.

Nucleophilic Addition: The primary amine attacks the carbonyl carbon.

Mechanism of Azide-Alkyne Cycloadditions: The mechanisms for catalyzed and strain-promoted cycloadditions differ significantly.

CuAAC Mechanism: This is not a concerted cycloaddition. The currently accepted mechanism involves multiple steps, starting with the formation of a copper(I)-acetylide species. This complex then coordinates with the azide, leading to a six-membered metallacycle intermediate which rearranges to form a copper-triazolide. Protonolysis then releases the 1,4-disubstituted triazole product and regenerates the catalyst. acs.org

SPAAC Mechanism: This reaction proceeds through a concerted [3+2] Huisgen cycloaddition mechanism. The 1,3-dipolar azide reacts directly with the strained alkyne (the dipolarophile) through a single, cyclic transition state to form the triazole product. The high rate is driven by the release of the ~18 kcal/mol of strain energy in the cyclooctyne ring. researchgate.net

Kinetic Studies: Kinetic data for reactions involving this compound specifically are scarce, but extensive studies on its constituent functional groups provide a clear picture of the relative reaction rates.

Schiff Base Formation: The kinetics are highly dependent on pH, temperature, and the specific carbonyl compound used. Rate constants are typically moderate. For example, the second-order rate constant for the reaction between salicylaldehyde and aniline in ethanol at 303 K was reported to be 0.133 dm³ mol⁻¹ min⁻¹. jocpr.com

Azide-Alkyne Cycloadditions: These reactions are known for their exceptionally fast kinetics, particularly CuAAC, which exhibits rate accelerations of up to 10⁷ over the uncatalyzed thermal reaction. nih.gov Under optimized conditions with ligand acceleration, CuAAC reactions can reach completion in minutes, even at low reactant concentrations. acs.orgnih.gov SPAAC reactions are also fast, though generally slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. researchgate.net

| Reaction Type | Reactants (Analogous System) | Conditions | Observed Rate/Time to Completion | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Salicylaldehyde + Aniline | Ethanol, 303 K | k₂ = 0.133 dm³ mol⁻¹ min⁻¹ | jocpr.com |

| CuAAC | Benzyl Azide + Phenylacetylene | Neat, RT, 0.5 mol% Cu(I) catalyst | Quantitative conversion in 5 minutes | acs.org |

| SPAAC | Azidohomoalanine + Triarylphosphine | Aqueous buffer | k₂ ≈ 0.12-7.7 × 10⁻³ M⁻¹s⁻¹ (Staudinger Ligation) | researchgate.net |

The vast difference in the kinetics between imine formation and azide "click" reactions further underscores the high degree of orthogonality, enabling clean, selective chemical ligations at either terminus of the this compound molecule.

Applications in Advanced Materials Science and Bioconjugation

Integration into Functional Polymeric Materials

The ability to introduce both azide (B81097) and amine functionalities into polymer structures opens up a vast landscape for creating materials with complex architectures and specific functions. 7-Azido-1-heptanamine acts as a critical building block in this endeavor, facilitating the synthesis of sophisticated copolymers and the modification of surfaces to create functional interfaces.

Synthesis of Block and Graft Copolymers via Click Chemistry

The azide group of this compound is particularly well-suited for the synthesis of block and graft copolymers through CuAAC, a cornerstone of click chemistry. This reaction allows for the efficient and specific ligation of azide-functionalized polymer chains or small molecules to alkyne-terminated polymers.

In the "grafting onto" approach, polymers with pendant alkyne groups can be reacted with azide-terminated side chains. Conversely, in a "grafting from" approach, the amine functionality of this compound can be used to initiate the polymerization of a monomer, followed by the "clicking" of this azide-terminated macromonomer onto a polymer backbone containing alkyne groups. These methods provide excellent control over the architecture of the resulting copolymers, enabling the creation of materials with precisely defined properties for a range of applications. The CuAAC reaction is known for its high yield, stereospecificity, and tolerance of a wide variety of functional groups, making it an ideal tool for complex polymer synthesis. nih.govresearchgate.net

Surface Modification and Functionalization of Solid Supports

The dual reactivity of this compound makes it an excellent candidate for the surface modification of solid supports, a critical process in areas such as biosensing, chromatography, and heterogeneous catalysis. The amine group can be used to initially anchor the molecule to a variety of surfaces, including those of silica (B1680970), metal oxides, or polymers functionalized with carboxylic acids or other reactive groups.

Once immobilized, the exposed azide groups create a "clickable" surface. This allows for the subsequent attachment of a wide range of molecules, including biomolecules (peptides, proteins, DNA), fluorescent dyes, or other polymers, provided they are functionalized with a corresponding alkyne group. This two-step approach offers a modular and highly specific method for creating functional surfaces with a high density of immobilized molecules. This strategy is particularly advantageous for bioconjugation, as the mild conditions of click chemistry help to preserve the activity of sensitive biological molecules. nih.gov

Development of Hybrid Materials and Composites

The principles of click chemistry, enabled by molecules like this compound, are instrumental in the development of advanced hybrid materials and composites. These materials combine the distinct properties of different components, such as organic polymers and inorganic nanoparticles, to achieve synergistic effects.

For instance, the amine group of this compound can be used to functionalize the surface of inorganic nanoparticles. These azide-functionalized nanoparticles can then be "clicked" onto an alkyne-containing polymer matrix. This results in a composite material where the nanoparticles are covalently and uniformly dispersed, leading to enhanced mechanical, thermal, or electronic properties. This approach has been used to create a variety of nanocomposites with applications in areas such as antimicrobial coatings and advanced electronics. nih.gov

Nanomaterials and Supramolecular Chemistry

In the realm of nanotechnology, the precise control over molecular assembly is paramount. This compound provides a molecular-level tool to direct the formation of ordered nanostructures and to build complex supramolecular systems.

Assembly of Microporous Organic Frameworks and Networks

Microporous organic frameworks (MOFs) and other porous networks are materials characterized by a high surface area and well-defined pore structures, making them promising for applications in gas storage, separation, and catalysis. The synthesis of these materials often relies on the self-assembly of organic linkers and metal nodes.

The amine functionality within a linker molecule can play a crucial role in the properties of the resulting framework. Amine groups on the pore surfaces of a framework can enhance the selective recognition and capture of specific molecules, such as carbon dioxide. rsc.org While direct research incorporating this compound into MOFs is not yet prevalent, its structure is analogous to other diamine linkers used in the construction of hydrogen-bonded organic frameworks. The presence of the azide group offers a latent functionality that could be used for post-synthesis modification of the framework's pores via click chemistry, introducing new catalytic or recognition sites.

Creation of Self-Assembled Structures

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into ordered structures. nih.gov this compound can participate in self-assembly processes, particularly in the formation of self-assembled monolayers (SAMs) on surfaces.

The amine group can act as the anchoring point to a suitable substrate, while the alkyl chain and terminal azide group extend away from the surface. The resulting monolayer presents a surface of azide groups, which can then be used for further functionalization via click chemistry. This allows for the creation of complex, layered structures with precise control over the chemical and physical properties of the interface. This bottom-up approach to fabricating functional surfaces is a key strategy in the development of nanosensors, molecular electronics, and biocompatible coatings. researchgate.net

Bioconjugation and Chemical Biology Tool Development

This compound serves as a heterobifunctional linker, enabling the connection of different molecules. The primary amine can form stable amide bonds with carboxyl groups, while the azide group can participate in highly specific ligation reactions. This dual reactivity is fundamental to its utility in creating sophisticated tools for chemical biology.

The azide functionality of this compound is particularly valuable for the specific labeling of biomolecules. Through well-established bioorthogonal reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the azide group can be selectively coupled to molecules containing a phosphine (B1218219) or an alkyne group, respectively. This allows for the attachment of reporter molecules like fluorescent dyes or biotin (B1667282) to proteins, peptides, and oligonucleotides, facilitating their detection and study within complex biological systems. The seven-carbon linker provides spatial separation between the biomolecule and the label, which can help to minimize potential steric hindrance and preserve the biological activity of the labeled molecule.

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, heavily relies on reagents like this compound. The azide group is an ideal bioorthogonal handle due to its small size, stability in biological media, and specific reactivity. By incorporating this compound into larger molecular structures, researchers can design and synthesize novel bio-orthogonal linkers and probes. These tools are instrumental in studying biological processes in real-time within living cells and organisms, offering insights into disease mechanisms and cellular functions.

In immunology, haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This compound can be utilized in the synthesis of haptens. The amine group can be modified to introduce a specific antigenic determinant, while the azide group provides a reactive handle for conjugation to a carrier protein. This conjugation is crucial for the development of antibodies and immunoassays for the detection of small molecules. The length of the heptyl chain can also influence the presentation of the hapten to the immune system, potentially affecting the resulting antibody response.

Within the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), this compound can be used to introduce a functional azide group at a specific position in a peptide sequence. The amine end of the molecule can be coupled to the growing peptide chain, leaving the azide group available for subsequent modifications after the peptide has been synthesized and cleaved from the solid support. This allows for the site-specific labeling or cyclization of peptides, which can enhance their stability, conformational rigidity, and biological activity.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This compound is a valuable building block in this field. Its bifunctional nature allows it to be incorporated into library scaffolds, introducing both a point of diversity (through reactions at the amine) and a conserved reactive handle (the azide). The azide group can be used for "click" chemistry reactions to attach a wide variety of fragments to the core scaffold in a highly efficient and specific manner, thereby generating a diverse library of compounds for high-throughput screening in drug discovery and materials science.

Precursor in Heterocyclic Compound Synthesis

The azide group in this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Through thermal or photochemical decomposition, azides can form highly reactive nitrene intermediates, which can then undergo a variety of intramolecular or intermolecular reactions to form rings. For example, intramolecular C-H insertion or cyclization reactions can lead to the formation of substituted piperidines or other nitrogenous heterocycles. Furthermore, the azide can participate in [3+2] cycloaddition reactions with various unsaturated compounds to produce five-membered heterocyclic rings like triazoles. The primary amine offers a site for further functionalization, making this compound a useful starting material for the synthesis of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Analytical and Spectroscopic Characterization Methodologies for 7 Azido 1 Heptanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Azido-1-heptanamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on the seven-carbon chain are expected. The protons closest to the electron-withdrawing azido group (at C7) and the electron-donating amino group (at C1) would exhibit characteristic chemical shifts. Specifically, the methylene protons adjacent to the azido group (-CH₂-N₃) are anticipated to resonate downfield, typically in the range of 3.2-3.4 ppm, due to the deshielding effect of the azide (B81097). Conversely, the methylene protons adjacent to the amine group (-CH₂-NH₂) would appear further upfield, around 2.6-2.8 ppm. The protons of the primary amine itself (-NH₂) would likely produce a broad singlet, the position of which can vary depending on the solvent and concentration. The protons of the intervening methylene groups in the alkyl chain would produce a complex multiplet pattern in the 1.2-1.7 ppm range.

The ¹³C NMR spectrum provides complementary information, with each of the seven carbon atoms in the heptane (B126788) chain giving a unique signal. The carbon atom bonded to the azido group (C7) is expected to have a chemical shift in the range of 50-55 ppm, while the carbon adjacent to the amino group (C1) would resonate at approximately 40-45 ppm. The remaining five carbons of the alkyl backbone would show signals in the typical aliphatic region of 25-35 ppm. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.

Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard functional group effects.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C1 (-CH₂-NH₂) | ~2.7 | ~42 |

| C2 | ~1.5 | ~33 |

| C3 | ~1.3 | ~26 |

| C4 | ~1.4 | ~29 |

| C5 | ~1.4 | ~26 |

| C6 | ~1.6 | ~29 |

| C7 (-CH₂-N₃) | ~3.3 | ~51 |

| -NH₂ | Broad singlet | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the amine and azide moieties.

The most prominent and diagnostic feature would be the strong, sharp absorption band for the asymmetric stretch of the azide group (-N₃), which typically appears around 2100 cm⁻¹. This peak is highly characteristic and its presence is a strong indicator of the azide functionality.

The primary amine (-NH₂) group gives rise to several distinct vibrations. A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region corresponds to the symmetric and asymmetric N-H stretching vibrations. Furthermore, an N-H bending (scissoring) vibration is expected to appear as a broad band in the range of 1590-1650 cm⁻¹. The C-H stretching vibrations of the heptyl chain's methylene groups will be visible as strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (two peaks) |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |

| Azide (-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |

| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium to Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₇H₁₆N₄), the molecular weight is 156.23 g/mol . achemblock.comnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 156.

The fragmentation pattern provides a fingerprint of the molecule. A key fragmentation pathway for primary amines is the alpha-cleavage, which for this compound would result in the loss of an alkyl radical to form a stable iminium ion. The base peak (the most intense peak) for many primary amines is at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, formed by cleavage of the C1-C2 bond.

The presence of the azido group introduces other fragmentation pathways. A common fragmentation is the loss of a nitrogen molecule (N₂, 28 Da) from the molecular ion, which would produce a peak at m/z 128. Subsequent fragmentation of the alkyl chain would lead to a series of peaks separated by 14 Da, corresponding to the loss of methylene (-CH₂-) units.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 156 | [C₇H₁₆N₄]⁺ | Molecular Ion ([M]⁺) |

| 128 | [C₇H₁₆N₂]⁺ | Loss of N₂ from molecular ion |

| 30 | [CH₄N]⁺ | Alpha-cleavage at the amine terminus, often the base peak |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Given the polar nature of the primary amine group, a reversed-phase HPLC (RP-HPLC) method is typically suitable.

A standard RP-HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid to ensure the amine is protonated) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from non-polar impurities and starting materials.

Detection can be achieved using a UV detector, although the compound lacks a strong chromophore. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) would be more sensitive. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and mass identification, offering a powerful tool for purity analysis and impurity profiling.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid crystalline state. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. For a chiral derivative of this compound, X-ray crystallography could be used to determine its absolute stereochemistry unambiguously.

The primary challenge for this technique is the need to grow a high-quality single crystal of the compound or a suitable derivative, which can often be a rate-limiting step. libretexts.org As this compound is a flexible, linear molecule, obtaining crystals suitable for diffraction may be difficult. However, if a suitable crystal is obtained, the resulting diffraction pattern can be used to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. youtube.com This would provide an exact solid-state conformation of the heptyl chain and the precise geometry of the terminal functional groups.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful predictive tools to complement experimental data and provide deeper insight into the properties of this compound. mit.edu Using methods like Density Functional Theory (DFT), researchers can calculate various molecular properties. researchgate.net

These computational approaches can be used to:

Predict Spectroscopic Data: Theoretical NMR and IR spectra can be calculated and compared with experimental data to aid in spectral assignment and confirm the proposed structure.

Determine Molecular Geometry: The lowest energy conformation of the molecule in the gas phase can be determined, providing information about its preferred shape, bond lengths, and angles.

Analyze Electronic Properties: The molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and partial atomic charges can be calculated. This information is valuable for understanding the molecule's reactivity, particularly the nucleophilic character of the amine and the electrophilic nature of the azide group. mdpi.com

Model Reactivity: Computational studies can explore the reaction mechanisms involving this compound, such as its participation in click chemistry reactions (via the azide) or nucleophilic additions (via the amine), by calculating transition state energies and reaction pathways. acs.org

These theoretical studies can guide experimental design and help rationalize observed chemical behavior.

Future Research Directions and Emerging Trends for 7 Azido 1 Heptanamine

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of bifunctional compounds like 7-Azido-1-heptanamine traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry offer a pathway to develop more sustainable and environmentally friendly synthetic routes. Future research will likely focus on several key areas. One approach involves the use of enzymatic or chemoenzymatic methods for the selective introduction of the amine or azide (B81097) functionalities. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents.

Development of Novel Click Chemistry Variants

The azide group of this compound is primed for participation in "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). alliedacademies.orgnanosoftpolymers.comnih.gov This reaction is known for its high efficiency, specificity, and mild reaction conditions. nih.gov Future trends will involve leveraging the dual functionality of this compound to create more complex and highly functionalized molecules through novel click chemistry variants.

One emerging area is the development of "triple click chemistry," where a molecule possesses three distinct, targetable reaction sites. sciencedaily.com By modifying the amine group of this compound with, for example, an alkyne-containing moiety, it can be converted into a trivalent platform. This would enable the sequential and selective clicking of three different molecules, opening up possibilities for synthesizing complex architectures for drug development and materials science in straightforward, one-pot reactions. sciencedaily.com

Research is also focused on developing new catalytic systems for azide-alkyne cycloadditions that are more biocompatible, eliminating the potential toxicity of copper catalysts. rsc.org This includes the further development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free, and exploring other metal catalysts or ligand-accelerated systems. rsc.orgnih.gov The development of bifunctional linkers like this compound is crucial for these advanced strategies, enabling the construction of precisely defined macromolecular structures and bioconjugates. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent modification of this compound can be significantly enhanced by integrating continuous flow chemistry and automated synthesis platforms. Flow chemistry offers numerous advantages over traditional batch processing, particularly when dealing with potentially hazardous intermediates like organic azides. nih.gov Confining these reactions to the small volume of a flow reactor enhances safety by minimizing the amount of hazardous material present at any given time and allowing for better control over reaction parameters such as temperature and pressure.

A telescoped flow process, where multiple reaction steps are connected in sequence without isolating intermediates, could streamline the synthesis of this compound and its derivatives. nih.gov For example, the azidation step could be directly followed by a purification step and then a subsequent reaction, such as a Staudinger reduction or a click reaction, all within a closed, continuous system. nih.gov

Furthermore, automated synthesis platforms can accelerate the exploration of this compound's utility. sigmaaldrich.com These systems use pre-filled reagent cartridges to perform a variety of chemical transformations, such as amide bond formation or the introduction of protecting groups at the amine terminus. sigmaaldrich.com This allows for the rapid and efficient generation of a library of derivatives, facilitating high-throughput screening for applications in drug discovery and materials science.

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reaction mechanisms involving both the azide and amine functionalities of this compound is crucial for optimizing its use. The primary focus of mechanistic studies has been on the azide-alkyne cycloaddition reaction. rsc.orgrsc.org Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways. rsc.orgnih.gov

Studies have shown that the uncatalyzed Huisgen 1,3-dipolar cycloaddition proceeds through an asynchronous one-step mechanism with a high activation energy. rsc.org In contrast, the copper(I)-catalyzed reaction (CuAAC) follows a stepwise process with a significantly lower activation barrier, explaining its dramatically increased rate. nih.gov The mechanism involves the formation of a copper-acetylide intermediate, which then complexes with the azide, bringing the reactants into a suitable geometry for the cycloaddition to occur. nih.gov Future mechanistic studies may explore the role of different ligands on the copper catalyst to further enhance reaction rates and regioselectivity.

Beyond copper, the mechanisms of other metal-catalyzed azide-alkyne cycloadditions, for instance with silver (Ag) or ruthenium (Ru), are also areas of active investigation, as these may offer alternative reactivity profiles. researchgate.net Advanced computational and experimental techniques will continue to refine our understanding of these complex reactions, enabling more precise control over the synthesis of triazole-containing structures derived from this compound.

| Reaction Type | Catalyst | Key Mechanistic Features | Significance |

|---|---|---|---|

| Huisgen Cycloaddition | None (Thermal) | Asynchronous, one-step mechanism; high activation energy. rsc.org | Forms both 1,4- and 1,5-regioisomers; requires high temperatures. |

| CuAAC | Copper(I) | Stepwise process; formation of copper-acetylide intermediate; significantly lower activation barrier. nih.gov | High reaction rate at room temperature; highly regioselective for the 1,4-isomer. alliedacademies.org |

| AgAAC | Silver(I) | Catalytic cycle can proceed via mononuclear or binuclear pathways. researchgate.net | Provides an alternative catalytic system to copper for regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. researchgate.net |

| RuAAC | Ruthenium(II) | Mechanism allows for the reaction of internal alkynes. researchgate.net | Enables the synthesis of fully substituted triazoles, which is challenging with CuAAC. |

Applications in Smart and Responsive Materials Systems

The unique bifunctional structure of this compound makes it an ideal candidate for incorporation into smart and responsive materials. These materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or specific biomolecules.

This compound can act as a versatile crosslinker or surface modification agent. The amine group can be used to anchor the molecule to a polymer backbone or a material surface through covalent bonding (e.g., amide formation). The azide group then remains available for subsequent functionalization via click chemistry. nanosoftpolymers.comnih.gov This "grafting-to" or "click-to" approach allows for the precise attachment of stimulus-responsive moieties or cargo molecules. nih.gov

One promising application is in the development of drug delivery systems. A therapeutic agent could be attached to an azide-functionalized polymer via a linker that is cleavable under specific conditions (e.g., low pH in a tumor microenvironment or the presence of a particular enzyme). The release of the drug would thus be triggered only at the target site.

Furthermore, the azide group itself can be used to create responsive materials. Upon exposure to UV irradiation, azide groups can decompose to form highly reactive nitrene species. mdpi.com These nitrenes can insert into C-H bonds, leading to the crosslinking of polymer matrices. mdpi.com By incorporating this compound into a polymer system, it would be possible to create photo-patternable materials or materials whose mechanical properties can be tuned with light. This opens up applications in areas such as soft robotics, tissue engineering, and adaptive optics.

| Application Area | Role of this compound | Stimulus | Material Response |

|---|---|---|---|

| Targeted Drug Delivery | Linker to attach drugs to a polymer scaffold via click chemistry. nih.gov | pH, enzymes, light | Cleavage of linker and release of drug cargo. |

| Photo-Patternable Hydrogels | Photo-crosslinker via nitrene formation from the azide group. mdpi.com | UV Light | Localized crosslinking, formation of patterns, change in mechanical properties. |

| "Smart" Surfaces | Surface modification agent to attach responsive polymers. | Temperature, pH | Change in surface wettability or protein adhesion. |

| Biosensors | Bifunctional linker to immobilize capture probes (e.g., antibodies, DNA) on a sensor surface. | Target analyte | Generation of a detectable signal upon binding. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.